molecular formula C22H20ClN5O3 B11286521 N-[4-(acetylamino)phenyl]-2-(3-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-[4-(acetylamino)phenyl]-2-(3-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11286521
M. Wt: 437.9 g/mol
InChI Key: GTCVDPBBVJMJQZ-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl and acetamidophenyl groups. Common reagents used in these reactions include various chlorinating agents, amides, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.

Scientific Research Applications

2-(3-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-BROMOPHENYL)-N-(4-ACETAMIDOPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
  • 2-(3-FLUOROPHENYL)-N-(4-ACETAMIDOPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE

Uniqueness

2-(3-CHLOROPHENYL)-N-(4-ACETAMIDOPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the chlorophenyl and acetamidophenyl groups, along with the pyrazolo[1,5-a]pyrimidine core, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C22H20ClN5O3

Molecular Weight

437.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(3-chlorophenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H20ClN5O3/c1-12-20(14-4-3-5-15(23)10-14)27-28-18(11-19(30)26-21(12)28)22(31)25-17-8-6-16(7-9-17)24-13(2)29/h3-10,18H,11H2,1-2H3,(H,24,29)(H,25,31)(H,26,30)

InChI Key

GTCVDPBBVJMJQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)CC(N2N=C1C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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